2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-)
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Overview
Description
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo-pyrazolium core structure, which is known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrazole derivatives with suitable electrophiles in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated pyrazole derivatives.
Scientific Research Applications
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium chloride
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium bromide
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium iodide
Uniqueness
The uniqueness of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) lies in its tetraphenylborate anion, which imparts distinct chemical properties such as enhanced stability and solubility. This makes it particularly valuable in applications where these properties are crucial, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
33461-30-2 |
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Molecular Formula |
C32H33BN2O |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-pyrazolo[1,2-a]pyrazol-4-ium-6-ol;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C8H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-6-3-7(2)10-5-8(11)4-9(6)10/h1-20H;3,8,11H,4-5H2,1-2H3/q-1;+1 |
InChI Key |
ONHXRERZURNADW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+]2N1CC(C2)O)C |
Origin of Product |
United States |
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